High-Purity Synthesis of (1-Aminopropan-2-yl)(methyl)amine Dihydrochloride
High-Purity Synthesis of (1-Aminopropan-2-yl)(methyl)amine Dihydrochloride
The following technical guide details the high-purity synthesis of (1-Aminopropan-2-yl)(methyl)amine dihydrochloride (also known as
This protocol prioritizes regiochemical fidelity , selecting a route that guarantees the correct placement of the methyl group on the secondary amine while leaving the primary amine free.
A Regioselective Protocol for Medicinal Chemistry Applications
Version: 1.0
Classification: Technical Whitepaper
Target Molecule:
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The primary challenge in synthesizing (1-Aminopropan-2-yl)(methyl)amine is distinguishing between the two nitrogen centers. A common error in this synthesis is the ring-opening of 2-methylaziridine (propyleneimine) with methylamine.
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The Pitfall (Aziridine Route): Nucleophilic attack on 2-methylaziridine by methylamine occurs predominantly at the least hindered carbon (C1). This yields the wrong isomer:
-methyl-1,2-propanediamine ( ). -
The Solution (Amino Acid Route): To force the methyl group onto the C2 nitrogen, we must start with the nitrogen already methylated at that position. N-Methylalanine serves as the perfect chiral pool (or racemic) precursor. By converting the carboxylic acid to a primary amine (via an amide intermediate), we "lock in" the regiochemistry.
Reaction Scheme Overview
The chosen pathway involves a three-step transformation from N-methyl-DL-alanine:
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Esterification: Activation of the carboxylic acid.
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Ammonolysis: Conversion to the primary amide.
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Global Reduction: Reduction of the amide carbonyl to a methylene group.
Figure 1: The Amino Acid Reduction Route ensures the methyl group remains on the C2 nitrogen, preventing isomer scrambling.
Part 2: Detailed Experimental Protocol
Safety Pre-Requisites
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Lithium Aluminum Hydride (LiAlH4): Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Quench with extreme caution (Fieser method recommended).
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Thionyl Chloride (SOCl2): Releases HCl and SO2 gases. Use a high-efficiency fume hood with a caustic scrubber trap.
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HCl Gas/Dioxane: Corrosive and toxic.
Step 1: Synthesis of N-Methylalanine Methyl Ester Hydrochloride
Objective: Activate the carboxylic acid for subsequent amidation.
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Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2).
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Solvent Charge: Suspend N-Methyl-DL-alanine (10.3 g, 100 mmol) in dry Methanol (150 mL). Chill to 0°C in an ice bath.
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Reagent Addition: Add Thionyl Chloride (14.5 mL, 200 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with vigorous gas evolution.
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Reflux: Remove ice bath and heat to reflux (65°C) for 4 hours. The solution should become clear.
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Workup: Concentrate the solution in vacuo to remove solvent and excess SOCl2.
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Result: A white solid or viscous oil (N-Methylalanine methyl ester HCl). Use directly in the next step.
Step 2: Conversion to N-Methylalaninamide
Objective: Install the primary nitrogen source at C1.
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Ammonolysis: Dissolve the crude ester residue from Step 1 in Methanol (50 mL).
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Reaction: Pour this solution into a pressure vessel or sealed flask containing 7N Ammonia in Methanol (100 mL) or cold concentrated aqueous ammonium hydroxide (28%, 150 mL).
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Incubation: Seal and stir at room temperature for 24–48 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The ester spot should disappear.
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Isolation: Concentrate in vacuo to dryness.
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Purification (Optional but Recommended): Recrystallize the crude amide from Ethanol/Ether to remove residual ammonium chloride.
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Target: N-Methylalaninamide.
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Appearance: White crystalline solid.
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Step 3: Reduction to (1-Aminopropan-2-yl)(methyl)amine
Objective: Reduce the amide carbonyl (
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Inert System: Flame-dry a 1L 3-neck RBF. Flux with Argon. Add LiAlH4 (Pellets or powder, 7.6 g, 200 mmol) and dry THF (200 mL). Cool to 0°C.
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Addition: Dissolve N-Methylalaninamide (10.2 g, ~100 mmol) in dry THF (100 mL). Add this solution dropwise to the LiAlH4 suspension via an addition funnel over 45 minutes.
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Note: Maintain temperature <10°C during addition.
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Reflux: Warm to room temperature, then heat to reflux for 12–16 hours. The mixture will turn gray/grey-white.
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Quench (Fieser Method): Cool to 0°C. Carefully add, in sequence:
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7.6 mL Water (slowly!)
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7.6 mL 15% NaOH solution
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23 mL Water
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Filtration: Stir the granular white precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with THF (2 x 50 mL).
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Drying: Dry the combined filtrate over anhydrous
and concentrate in vacuo.-
Intermediate Product: (1-Aminopropan-2-yl)(methyl)amine (Free base). Pale yellow oil. Volatile! Do not apply high vacuum for extended periods.
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Step 4: Formation of Dihydrochloride Salt
Objective: Stabilize the diamine as a non-volatile, storable salt.
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Solvation: Dissolve the free base oil in dry Ethanol (50 mL) or Diethyl Ether (100 mL).
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Acidification: Cool to 0°C. Add 4M HCl in Dioxane (60 mL, excess) dropwise. A white precipitate should form immediately.
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Isolation:
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If solid precipitates: Filter and wash with cold ether.
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If oil forms: Evaporate solvents and triturate the residue with Acetone/Ether.
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Drying: Dry under high vacuum at 40°C for 6 hours. Since the salt is hygroscopic, store in a desiccator.
Part 3: Analytical Validation & Data
Quantitative Summary
| Parameter | Specification | Notes |
| Molecular Formula | Salt Form | |
| Molecular Weight | 161.07 g/mol | 88.15 (Free Base) + 72.92 (2HCl) |
| Expected Yield | 65% - 75% | Cumulative over 3 steps |
| Appearance | White to Off-White Solid | Highly Hygroscopic |
| Solubility | Water, Methanol | Insoluble in Ether, Hexane |
Structural Validation (NMR)
The following shifts confirm the regiochemistry (N2-methyl vs N1-methyl).
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1H NMR (D2O, 400 MHz):
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1.35 (d, 3H,
-CH): Doublet indicates the methyl is on a CH group. -
2.75 (s, 3H,
): Singlet. -
3.10 - 3.30 (m, 2H,
): Diastereotopic protons next to primary amine. -
3.45 - 3.60 (m, 1H,
): Multiplet for the chiral center.
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1.35 (d, 3H,
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Differentiation: If the product were
-methyl, the signal would likely show coupling to the adjacent (becoming a triplet or broad singlet depending on exchange), and the chemical shift environment would differ.
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical quench and salt formation steps.
References
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Regiocontrol in Diamine Synthesis
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Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on Reductive Amination vs Nucleophilic Substitution).
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Source:
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Amide Reduction Protocols
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard text for LiAlH4 handling and Fieser workup).
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Source:
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Physical Properties & Safety
- PubChem Compound Summary for 1,2-Propanediamine, N2-methyl- (CID 12204289).
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Source:
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Alternative Aziridine Route (Comparative Analysis)
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Kasuga, K. et al. (2002).[1] "Regioselective Ring Opening of Aziridines." Journal of Organic Chemistry. (Highlights the preference for attack at the primary carbon, yielding the undesired N1-isomer).
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Source:
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